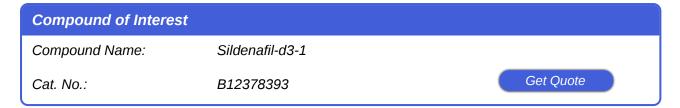


Sildenafil-d3-1 certificate of analysis and specifications

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Sildenafil-d3-1: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the certificate of analysis and specifications for **Sildenafil-d3-1**, a deuterated analog of Sildenafil. This document is intended to be a core resource for researchers and professionals engaged in drug development and analysis, offering in-depth information on its chemical and physical properties, analytical testing protocols, and structural characterization.

Physicochemical Properties and Specifications

Sildenafil-d3-1 is a stable, isotopically labeled form of Sildenafil, primarily used as an internal standard in quantitative analytical methods, such as mass spectrometry. The deuterium labeling provides a distinct mass signature, allowing for accurate quantification of the unlabeled Sildenafil in various biological matrices.

Table 1: General Specifications



Parameter	Specification	
Chemical Name	5-[2-ethoxy-5-[[4-(methyl-d3)-1-piperazinyl]sulfonyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one	
CAS Number	1126745-90-1[1][2][3][4][5]	
Molecular Formula	C22H27D3N6O4S[1][2][3][4]	
Molecular Weight	477.60 g/mol [3][4]	
Appearance	Off-white solid[4]	

Table 2: Purity and Physical Constants

Parameter	Specification	Reference
Purity (by HPLC)	≥97.7%	[4]
Deuterated Forms (d1-d3)	≥99%	[1]
Melting Point	187 - 188 °C	[6]
TLC Purity	100%	[6]

Analytical Methodologies

The following sections detail the experimental protocols for the key analytical techniques used to assess the purity and identity of **Sildenafil-d3-1**. These methods are based on established and validated procedures for Sildenafil and its analogs.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary method for determining the purity of **Sildenafil-d3-1**. The following method is adapted from the United States Pharmacopeia (USP) monograph for Sildenafil Citrate.

Experimental Protocol:



- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Ascentis® Express C18, 150 x 4.6 mm, 5 µm particle size, or equivalent.
- Mobile Phase: A mixture of a buffer solution, methanol, and acetonitrile in a ratio of 58:25:17 (v/v/v).
 - Buffer Preparation: Dilute 7 mL of triethylamine with water to 1 L. Adjust the pH to 3.0 ±
 0.1 with phosphoric acid.
- Flow Rate: 1.0 mL/min.
- · Detection: UV at 290 nm.
- Injection Volume: 10 μL.
- Column Temperature: 30 °C.
- Sample Preparation: Prepare a solution of **Sildenafil-d3-1** in the mobile phase.
- System Suitability:
 - Tailing Factor: Not more than 1.5 for the **Sildenafil-d3-1** peak.
 - Reproducibility: The relative standard deviation for six replicate injections should not be more than 0.85%.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is employed to confirm the molecular weight and structure of Sildenafil-d3-

1. Electrospray ionization (ESI) is a common technique for this purpose.

Experimental Protocol:

- Instrumentation: A mass spectrometer with an ESI source, capable of MS and MS/MS analysis.
- Ionization Mode: Positive ion mode is typically used to generate the protonated molecule [M+H]+.



- Sample Introduction: The sample is introduced via direct infusion or through an LC system.
- Data Acquisition:
 - Full Scan MS: Acquire data over a mass range that includes the expected m/z of the protonated molecule (approximately m/z 478.6).
 - MS/MS (Tandem MS): Isolate the precursor ion ([M+H]+) and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern of Sildenafil is well-documented and can be used for structural confirmation.[7][8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure and isotopic labeling of **Sildenafil-d3-1**.

Experimental Protocol:

- Instrumentation: A high-resolution NMR spectrometer.
- Nuclei: 1H and 13C NMR are standard.
- Solvent: A suitable deuterated solvent such as Chloroform-d (CDCl3) or Dimethyl sulfoxided6 (DMSO-d6).
- Analysis:
 - 1H NMR: The spectrum will be similar to that of unlabeled Sildenafil, with the key
 difference being the absence of the N-methyl singlet peak (around 2.15 ppm in Sildenafil)
 due to deuterium substitution.[11] The integration of the remaining proton signals should
 be consistent with the structure.
 - 13C NMR: The carbon attached to the deuterium will show a characteristic multiplet due to
 C-D coupling and a significantly reduced intensity.

Workflow and Signaling Pathway Diagrams



The following diagrams illustrate the analytical workflow for **Sildenafil-d3-1** and the signaling pathway of its non-deuterated counterpart, Sildenafil.

Caption: Analytical workflow for **Sildenafil-d3-1** characterization.

Caption: Simplified signaling pathway of Sildenafil's mechanism of action.

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